N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a pyrazine ring These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target pi3kα/hdac6 , which are proteins involved in cell growth and survival, and histone deacetylation, respectively.
Mode of Action
It is suggested that similar compounds may inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth, survival, and gene expression .
Pharmacokinetics
Compounds with similar structures are known to have good adme/tox results .
Result of Action
Similar compounds have been found to have significant effects on cellular processes, potentially leading to changes in cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the thiazole and pyrrolidine intermediates separately. The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino acids .
Once the intermediates are prepared, they can be coupled using a nucleophilic substitution reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and riluzole contain thiazole rings and exhibit significant biological activities.
Pyrrolidine Derivatives: Compounds such as nicotine and proline feature pyrrolidine rings and are known for their pharmacological properties.
Pyrazine Derivatives: Compounds like pyrazinamide and phenazine are notable for their antimicrobial and anticancer activities.
Uniqueness
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyrazine-2-carboxamide is unique due to the combination of three different heterocyclic rings in a single molecule.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-8-10-2-1-6-18(10)13-16-5-7-20-13/h3-5,7,9-10H,1-2,6,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAQOARFJLKGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.